molecular formula C21H23N3O6 B077886 3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid CAS No. 13171-93-2

3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid

Cat. No.: B077886
CAS No.: 13171-93-2
M. Wt: 413.4 g/mol
InChI Key: PARPWSYTROKYNG-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Z-Gly-Gly-Phe-OH is an active compound that can be used for the synthesis of enzymic peptides . .

Mode of Action

It is known that it can be used for the synthesis of enzymic peptides , which suggests that it may interact with certain enzymes or proteins to facilitate peptide synthesis.

Biochemical Pathways

Given its role in the synthesis of enzymic peptides , it can be inferred that it may be involved in peptide synthesis pathways.

Result of Action

Its role in the synthesis of enzymic peptides suggests that it may contribute to the production of specific peptides within cells.

Biochemical Analysis

Biochemical Properties

Z-Gly-Gly-Phe-OH plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been suggested that Z-Gly-Gly-Phe-OH can provide a simple and easy-to-use method to study the mechanism of peptides’ self-assembly .

Cellular Effects

It is known that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Z-Gly-Gly-Phe-OH involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The benzyloxycarbonyl (Z) group is used as a protecting group for the amino terminus .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of peptides. The use of environmentally friendly solvents and reagents is becoming more common in industrial settings to reduce the environmental impact of peptide synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

    Carbodiimides: Used for peptide bond formation.

    Hydrogenation catalysts: Used for reduction reactions.

    Oxidizing agents: Used for oxidation reactions

Major Products Formed

The major products formed from these reactions include modified peptides with different functional groups or altered peptide backbones, which can be used for various applications in research and industry .

Scientific Research Applications

3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl protecting group. This combination allows for specific interactions with molecular targets and makes it a valuable tool in peptide synthesis and research .

Properties

IUPAC Name

3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c25-18(12-23-21(29)30-14-16-9-5-2-6-10-16)22-13-19(26)24-17(20(27)28)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,22,25)(H,23,29)(H,24,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARPWSYTROKYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305115
Record name N-[(Benzyloxy)carbonyl]glycylglycylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13171-93-2
Record name NSC169159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]glycylglycylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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